molecular formula C8H4ClF3N2S B2643949 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 791595-83-0

4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine

Cat. No.: B2643949
CAS No.: 791595-83-0
M. Wt: 252.64
InChI Key: DFPUGGXCOUAHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position on the benzothiazole ring. The unique structural features of this compound make it of interest in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine typically involves the reaction of 4-chloro-2-aminobenzenethiol with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA and interfere with topoisomerase II, leading to DNA strand breaks and cell death . The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and target interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine is unique due to the combination of its chlorine and trifluoromethyl substituents on the benzothiazole ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(13)15-5/h1-2H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPUGGXCOUAHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.